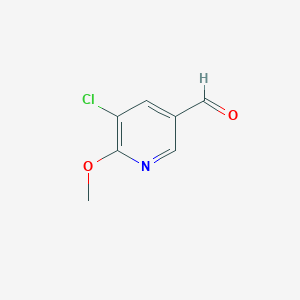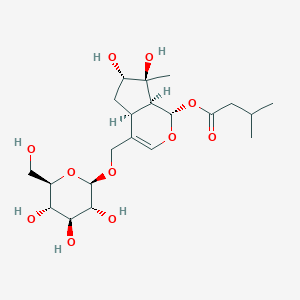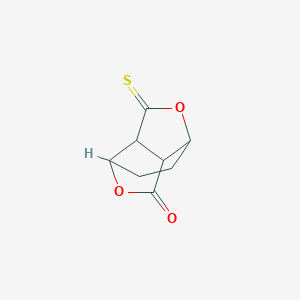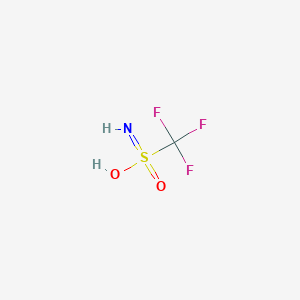
5-Chloro-6-methoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methoxynicotinaldehyde is a chemical compound with the CAS Number: 132865-44-2. It has a linear formula of C7H6ClNO2 .
Synthesis Analysis
The synthesis of 5-Chloro-6-methoxynicotinaldehyde involves the use of chlorine in water. The starting materials are suspended in water and chlorine is introduced at 45°C until conversion is practically complete. After cooling, the product is obtained in a crystalline form .Molecular Structure Analysis
The molecular structure of 5-Chloro-6-methoxynicotinaldehyde is represented by the InChI code: 1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3. The InChI key for this compound is IZBHWLYKWKYMOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Chloro-6-methoxynicotinaldehyde has a molecular weight of 171.58 . It is a solid at room temperature and has a flash point of 111.2 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyranopyrazoles
A study by Zolfigol et al. (2013) highlights the synthesis of pyranopyrazoles using isonicotinic acid as an organocatalyst in a solvent-free environment, demonstrating an efficient method for preparing certain pyrazole derivatives. This process could potentially involve compounds like 5-Chloro-6-methoxynicotinaldehyde in similar chemical reactions (Zolfigol et al., 2013).
Chemosensor for Cadmium
Prodi et al. (2001) developed a chemosensor for cadmium using a compound structurally related to 5-Chloro-6-methoxynicotinaldehyde. This sensor responds to cadmium ions over other metal ions, indicating the potential of similar compounds in environmental monitoring (Prodi et al., 2001).
Solubility and Activity Coefficient Measurements
Larachi et al. (2000) investigated the solubility and infinite dilution activity coefficients of compounds, including one resembling 5-Chloro-6-methoxynicotinaldehyde, providing valuable data for understanding the physical properties of such chemicals (Larachi et al., 2000).
Herbicide Runoff and Volatilization
In a study by Gish et al. (2011), the herbicide runoff and volatilization were analyzed, which may be relevant to the environmental fate of related compounds like 5-Chloro-6-methoxynicotinaldehyde (Gish et al., 2011).
Thermal Transformation Studies
Dawidowicz and Typek (2015) explored the thermal transformation of chlorogenic acid derivatives, which could provide insights into the thermal behavior of similar compounds like 5-Chloro-6-methoxynicotinaldehyde (Dawidowicz & Typek, 2015).
Synthesis and Characterization of Molybdenum(VI) Complexes
Hussein et al. (2015) synthesized molybdenum(VI) complexes using ligands derived from compounds structurally related to 5-Chloro-6-methoxynicotinaldehyde, which could have implications for the use of similar compounds in complex formation (Hussein et al., 2015).
Cytotoxic Properties of Chromanone Derivatives
A study by Noushini et al. (2013) on the synthesis and cytotoxic properties of chromanone derivatives could be relevant for understanding the bioactivity of similar compounds (Noushini et al., 2013).
Synthesis and Biological Evaluation of Benzofuran Derivatives
Noviany et al. (2020) explored the synthesis and biological evaluation of benzofuran derivatives, which may offer insights into similar activities of 5-Chloro-6-methoxynicotinaldehyde (Noviany et al., 2020).
Safety And Hazards
The safety information for 5-Chloro-6-methoxynicotinaldehyde indicates that it has a GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Eigenschaften
IUPAC Name |
5-chloro-6-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBHWLYKWKYMOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564370 |
Source


|
| Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-methoxynicotinaldehyde | |
CAS RN |
132865-44-2 |
Source


|
| Record name | 5-Chloro-6-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B151142.png)





